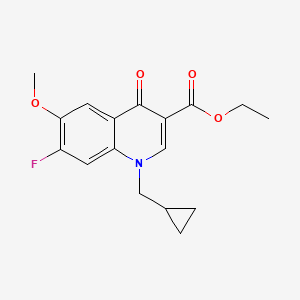
Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of molecules. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a quinolone core with various substituents, including a cyclopropylmethyl group, a fluorine atom, and a methoxy group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Biological Research: The compound is used to investigate the mechanisms of action of quinolone antibiotics and their interactions with bacterial enzymes.
Chemical Biology: It serves as a tool compound to study the effects of quinolone derivatives on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core but different substituents.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different stereochemistry and substituents.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria due to its unique substituents.
Uniqueness
Ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the cyclopropylmethyl group, in particular, may enhance its binding affinity to bacterial enzymes and improve its antibacterial activity.
Properties
Molecular Formula |
C17H18FNO4 |
|---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18FNO4/c1-3-23-17(21)12-9-19(8-10-4-5-10)14-7-13(18)15(22-2)6-11(14)16(12)20/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
GOQYVJYDXZJKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















